三乙硅氧烷

描述

Ethyl trisiloxane is a compound that is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied. Trisiloxane-based materials are of significant interest due to their unique properties and potential applications in various fields, including polymer science and materials chemistry.

Synthesis Analysis

The synthesis of trisiloxane-modified compounds involves various chemical reactions, such as hydrosilylation, which is a process where silicon-hydrogen bonds add across unsaturated organic compounds. This method was used to graft trisiloxane onto oligo(ethylene oxide) to create hydrolytically stable nonionic surfactants with excellent surface activity and wetting ability . Similarly, trisiloxane-bridged dinuclear titanium metallocene-type complexes were synthesized for initiating polymerizations of ethylene and styrene .

Molecular Structure Analysis

The molecular structure of trisiloxane derivatives plays a crucial role in determining their properties and applications. For instance, the rigidity of ethenylene groups in ethenylene-bridged polymethylsiloxane aerogels contributes to their high elasticity and resilience, which is essential for their mechanical properties . The molecular structure also affects the crystallinity and amorphous behavior of materials, as observed in the synthesis of tetra- and trisiloxane-containing oligo(ethylene glycol)s, which displayed very low glass-transition temperatures .

Chemical Reactions Analysis

Trisiloxane compounds can participate in various chemical reactions. The addition reaction using a Diels-Alder reaction of benzocyclobutene on ethenylene linkings in aerogels was successful, indicating the potential for surface functionalization . Moreover, the synthesis of a novel soluble reactive ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups was achieved through stepwise coupling polymerization, demonstrating the versatility of trisiloxane derivatives in creating advanced functional polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of trisiloxane derivatives are influenced by their molecular structure. For example, the synthesized trisiloxane-containing electrolytes for lithium batteries showed ambient temperature conductivities among the highest observed for liquid "polymer" electrolytes, highlighting their potential in energy storage applications . The self-assembly and chain-folding in hybrid coil-coil-cube triblock oligomers of polyethylene-b-poly(ethylene oxide)-b-polyhedral oligomeric silsesquioxane revealed that the crystalline state of PE and POSS blocks, along with the amorphous nature of PEO, significantly affects the material's properties .

科学研究应用

锂电池电解质

- 合成并研究了四硅氧烷和三硅氧烷化合物(包括三乙硅氧烷)作为锂电池的潜在电解质。这些低粘度化合物显示出高电导率,使其有望用于电池中的液态聚合物电解质 (Rossi 等,2006)。

表面性质和表面活性剂

- 合成了三硅氧烷改性的低聚(环氧乙烷),并表现出优异的表面活性和润湿能力。此类表面活性剂可用于需要表面改性的应用中 (Wang 等,2009)。

在疏水表面上的超铺展

- 超铺展三硅氧烷表面活性剂因其在疏水表面上快速铺展的能力而受到研究,这在各种工业和清洁应用中具有重要意义 (Kumar 等,2003)。

工业中的铺展剂

- 对用丁炔二醇乙氧基化合成的三硅氧烷表面活性剂的研究表明,由于它们在各种表面上的动态铺展性能,它们在工业应用中具有作为铺展剂的潜力 (Wang 等,2014)。

水和 CO2 乳液的稳定化

- 三硅氧烷表面活性剂已显示出形成和稳定水和 CO2 乳液的有效性,表明它们在各种化学过程中的潜在用途 (Rocha 等,2003)。

氢键和水重构

- 三硅氧烷表面活性剂在水性疏水表面的研究提供了对它们在重构水分子中的作用的见解,这对于理解它们的独特超铺展特性非常重要 (Kumar 等,2006)。

标记聚合物中的自放射解过程

- 用氚标记的乙基硅氧烷聚合物的研究探索了它们的自我放射解过程,这与技术和放射生态学研究有关 (Postolache 等,2009)。

超铺展中的马兰戈尼流动

- 对三硅氧烷表面活性剂的马兰戈尼流动的研究提供了对其超铺展行为背后的机制的宝贵见解,这对于它们在各种工业应用中的使用至关重要 (Nikolov & Wasan, 2013)。

安全和危害

作用机制

Target of Action

Ethyl trisiloxane is a type of silicone surfactant . Surfactants are amphiphilic substances composed of both lipophilic and hydrophilic groups . The primary targets of ethyl trisiloxane are the interfaces between different phases in a system, such as oil/water or air/water interfaces. It acts by reducing the surface tension at these interfaces, thereby enhancing the mixing of immiscible phases .

Mode of Action

Ethyl trisiloxane, like other surfactants, works by orienting itself at the interface between different phases in a system . The hydrophilic part of the molecule interacts with the water phase, while the lipophilic part interacts with the oil phase. This orientation reduces the surface tension and allows the phases to mix more readily .

Pharmacokinetics

It is known that ethyl trisiloxane is a liquid that is insoluble in water . This suggests that its bioavailability may be influenced by factors such as its formulation and the presence of other compounds that can enhance its solubility.

Result of Action

The primary result of ethyl trisiloxane’s action is the reduction of surface tension at the interface between different phases in a system . This can enhance the mixing of immiscible phases, such as oil and water, and can be utilized in various applications, such as in the formulation of cosmetics and personal care products .

Action Environment

The action of ethyl trisiloxane can be influenced by various environmental factors. For example, the pH of the environment can affect the performance of trisiloxane surfactants . Additionally, as a silicone surfactant, ethyl trisiloxane possesses unique physico-chemical properties, including a wide range of thermal stability and resistance to oxidation, ozone, and UV exposure . These properties suggest that ethyl trisiloxane can maintain its efficacy and stability under a variety of environmental conditions .

属性

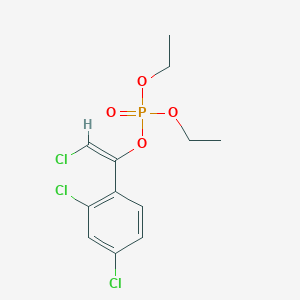

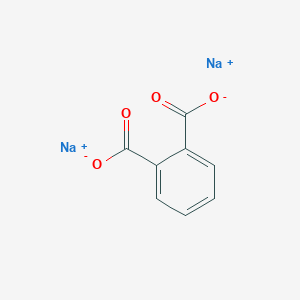

IUPAC Name |

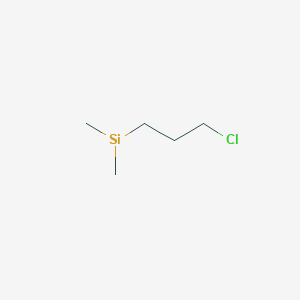

ethyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H26O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPWCQDWRYCGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H26O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170518 | |

| Record name | Ethyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trisiloxane | |

CAS RN |

17861-60-8 | |

| Record name | 3-Ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17861-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisiloxane, 3-ethyl-1,1,1,3,5,5,5-heptamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptamethyl ethyl trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1WJO5481 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。